molecular formula C20H21N3O B2434500 N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide CAS No. 476281-09-1

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

Katalognummer: B2434500
CAS-Nummer: 476281-09-1
Molekulargewicht: 319.408
InChI-Schlüssel: YLBXGWCVGWTZEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide” is a compound that contains a benzimidazole core . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . This compound is not widely studied, and specific information about it is limited.

Wissenschaftliche Forschungsanwendungen

PARP Inhibition for Cancer Therapy

Benzimidazole carboxamides, including derivatives similar to N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide, have been optimized as potent inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors show high potency against the PARP-1 enzyme and exhibit significant cellular activity, making them potential candidates for cancer therapy. For example, compounds like A-966492 have demonstrated excellent in vivo efficacy in cancer models, indicating the potential of benzimidazole carboxamides in enhancing the therapeutic effects of existing cancer treatments (Penning et al., 2010).

Antimicrobial and Antistaphylococcal Activity

Some benzimidazole derivatives have shown significant antimicrobial activity, including potent effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This suggests their potential application as resistance-modifying agents in treating bacterial infections resistant to conventional antibiotics (Püsküllü et al., 2015).

CCR2 Antagonism for Inflammatory Diseases

Benzimidazoles have been explored as benzamide replacements within trisubstituted cyclohexane CCR2 antagonists, showcasing potent binding and functional antagonism of the CCR2 receptor. This indicates their potential use in treating inflammatory diseases by modulating chemokine receptor activity (Cherney et al., 2012).

Anticancer Evaluation

Benzimidazole derivatives have also been evaluated for their anticancer properties, with some compounds showing activity against various cancer cell lines. This highlights their potential in the development of new anticancer agents (Salahuddin et al., 2014).

Wirkmechanismus

Target of Action

The primary target of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose and thereby increasing the rate of glucose metabolism .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the rate of glucose metabolism, which can have various downstream effects, such as increased energy production and decreased blood glucose levels .

Result of Action

The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism. This can result in a decrease in blood glucose levels, making the compound potentially useful for the treatment of conditions such as type-2 diabetes .

Eigenschaften

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBXGWCVGWTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.